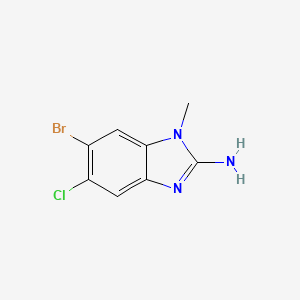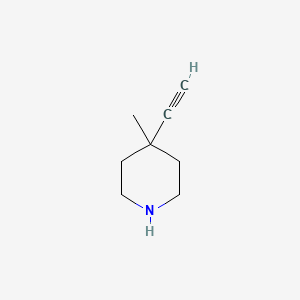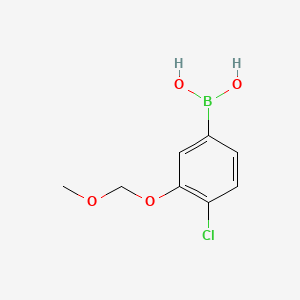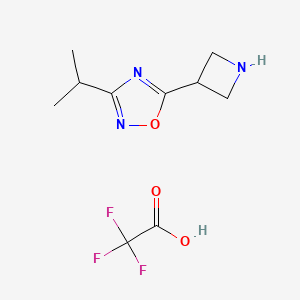![molecular formula C7H3BrClN3O B13462771 7-bromo-6-chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one](/img/structure/B13462771.png)
7-bromo-6-chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-bromo-6-chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one is a heterocyclic compound that belongs to the pyridopyrazine family This compound is characterized by the presence of bromine and chlorine substituents on the pyridopyrazine ring, which imparts unique chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-6-chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridopyrazine Core: The pyridopyrazine core can be synthesized through cyclization reactions involving pyridine and pyrazine derivatives. For example, the reaction between 2,3-dichloropyridine and hydrazine can yield the pyridopyrazine core.
Introduction of Bromine and Chlorine Substituents: The bromine and chlorine substituents can be introduced through halogenation reactions. For instance, bromination and chlorination of the pyridopyrazine core using bromine and chlorine reagents under controlled conditions can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
7-bromo-6-chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different oxidation states and derivatives.
Cyclization Reactions: The pyridopyrazine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridopyrazine derivatives, while oxidation and reduction can lead to different oxidation states and functionalized compounds.
Wissenschaftliche Forschungsanwendungen
7-bromo-6-chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, including protein kinases and enzymes involved in disease processes.
Material Science: The compound’s unique electronic properties make it suitable for use in the development of fluorescent materials and organic electronic devices.
Wirkmechanismus
The mechanism of action of 7-bromo-6-chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit protein kinases involved in cell signaling pathways, leading to the modulation of cellular processes such as proliferation and apoptosis . The compound may also interact with enzymes and receptors, affecting their activity and downstream effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-bromo-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-2-one
- 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
- 7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one
Uniqueness
7-bromo-6-chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one is unique due to its specific substitution pattern and the resulting electronic and steric effects
Eigenschaften
Molekularformel |
C7H3BrClN3O |
|---|---|
Molekulargewicht |
260.47 g/mol |
IUPAC-Name |
7-bromo-6-chloro-4H-pyrido[2,3-b]pyrazin-3-one |
InChI |
InChI=1S/C7H3BrClN3O/c8-3-1-4-7(12-6(3)9)11-5(13)2-10-4/h1-2H,(H,11,12,13) |
InChI-Schlüssel |
JVYMMYHVJOFKDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=NC(=C1Br)Cl)NC(=O)C=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride](/img/structure/B13462691.png)

![2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13462700.png)




![[5-(Naphthalen-2-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13462735.png)

![Ethyl 6-bromothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B13462749.png)
![Methyl 4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B13462754.png)
![3-[(Tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B13462759.png)
![1-[4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13462761.png)

